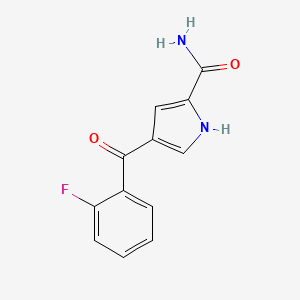

4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide

Description

4-(2-Fluorobenzoyl)-1H-pyrrole-2-carboxamide is a pyrrole-2-carboxamide derivative characterized by a 2-fluorobenzoyl substituent at the 4-position of the pyrrole ring. Its molecular formula is C₁₇H₂₀FN₃O₂, with a molecular weight of 317.36 g/mol and SMILES notation O=C(C1=CC(C(C2=CC=CC=C2F)=O)=CN1)NCCCN(C)C .

Properties

IUPAC Name |

4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O2/c13-9-4-2-1-3-8(9)11(16)7-5-10(12(14)17)15-6-7/h1-6,15H,(H2,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFALXSOMBWQBNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CNC(=C2)C(=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide typically involves the reaction of 2-fluorobenzoyl chloride with a pyrrole derivative under controlled conditions. One common method includes the use of a base such as triethylamine to facilitate the acylation reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

Chemistry

In the realm of chemistry, 4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide serves as a versatile building block for synthesizing more complex molecules. It is utilized in various organic reactions due to its unique functional groups, facilitating nucleophilic and electrophilic substitutions.

Biology

The compound has garnered attention for its potential biological activities:

- Antimicrobial Properties : Studies indicate that pyrrole derivatives exhibit significant antimicrobial activity. Research has shown that similar compounds can effectively combat various bacterial strains, suggesting that this compound may also possess comparable properties.

- Anti-inflammatory Effects : Investigations into anti-inflammatory properties have revealed that this compound can modulate inflammatory pathways. In vitro studies demonstrated that it inhibits specific enzymes involved in inflammation, potentially offering therapeutic benefits for inflammatory diseases.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting crucial molecular pathways. It appears to disrupt signaling cascades essential for tumor growth, indicating its potential as an anticancer agent.

Medicine

Research is ongoing to explore the therapeutic applications of this compound in treating various diseases, including neurological disorders and cancer. Its ability to penetrate biological barriers makes it a candidate for drug development.

Industry

In industrial applications, this compound is being investigated for its role in developing new materials such as polymers and coatings due to its unique chemical properties. The stability and reactivity of the fluorine atom within the structure enhance its suitability for various applications.

Anti-inflammatory Study

A comparative study on pyrrole derivatives revealed that certain compounds exhibited superior anti-inflammatory activity compared to standard treatments like ibuprofen. This suggests that this compound could be beneficial in treating conditions characterized by inflammation.

Antimicrobial Screening

In antimicrobial screenings against various pathogens, derivatives similar to this compound showed promising results, indicating a potential role in developing new antibiotics.

Cancer Cell Line Testing

In vitro tests on cancer cell lines demonstrated that this compound could reduce cell viability and induce apoptosis, highlighting its potential as an effective anticancer agent.

Mechanism of Action

The mechanism of action of 4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance binding affinity and specificity, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide with analogs differing in 4-position substituents, N-substituents, or biological activity:

Key Research Findings and Structural Insights

Impact of 4-Position Substituents

- Chlorinated derivatives (e.g., 2,4-dichlorobenzoyl) may exhibit higher lipophilicity, affecting membrane permeability .

- Biological Activity : 4-Phenyl derivatives (e.g., 5c,5e) demonstrate potent antimicrobial activity (MIC ~6 µg/mL), suggesting that aromatic substituents at the 4-position enhance target engagement in bacterial systems .

Role of N-Substituents

- Solubility Modulation: The 3-(dimethylamino)propyl group in the target compound likely improves aqueous solubility compared to unsubstituted (N-H) or phenethyl-substituted analogs ( vs. ).

- Stereochemical Effects : Enantiomeric pairs (e.g., compounds 129 and 130 in ) show identical NMR/MS data but differ in chiral purity, underscoring the importance of stereochemistry in drug design.

Biological Activity

4-(2-Fluorobenzoyl)-1H-pyrrole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and anti-inflammatory effects. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of 219.19 g/mol. The presence of a fluorobenzoyl group enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.

Target Proteins

This compound primarily targets proteins involved in cell signaling pathways, particularly kinases such as ERK5. ERK5 is implicated in various cellular processes including proliferation, survival, and metastasis in cancer cells .

Mode of Action

The compound acts as a covalent modifier of amino acid residues within target proteins, leading to alterations in their activity. This modification can disrupt normal signaling pathways, thereby inhibiting cancer cell growth and promoting apoptosis .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the pyrrole and benzoyl moieties can significantly impact the compound's potency and selectivity against various targets. For example, the introduction of halogen substituents on the aromatic ring has been shown to enhance inhibitory activity against ERK5 .

| Substituent | Effect on Activity |

|---|---|

| Fluorine | Increases lipophilicity and binding affinity |

| Methyl | Modulates electronic properties enhancing activity |

| Halogen | Improves potency against ERK5 |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits potent anticancer activity across various cancer cell lines. For instance, it has shown IC50 values as low as 1.1 µM against ERK5, indicating strong inhibitory effects on tumor growth .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated significant reductions in inflammatory markers and improved outcomes in models of induced inflammation .

Case Studies

- Inhibition of ERK5 : In a study involving human tumor xenografts, this compound was administered to evaluate its efficacy in inhibiting tumor growth. Results indicated a substantial reduction in tumor size compared to control groups, correlating with decreased ERK5 expression levels .

- Inflammation Model : Another study assessed the compound's effects on inflammation-induced edema in rats. The results showed a marked decrease in swelling and pain responses, suggesting its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.